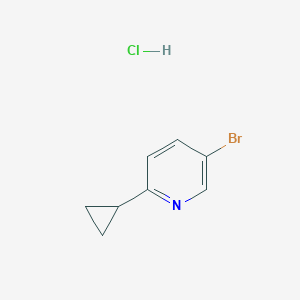

Chlorhydrate de 5-bromo-2-cyclopropylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-cyclopropylpyridine hydrochloride: is a chemical compound with the molecular formula C8H8BrN·HCl. It is a brominated pyridine derivative, characterized by the presence of a bromine atom at the 5-position and a cyclopropyl group at the 2-position of the pyridine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties .

Applications De Recherche Scientifique

Chemistry: 5-Bromo-2-cyclopropylpyridine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and pharmaceutical intermediates.

Biology: In biological research, this compound is used to study the effects of brominated pyridine derivatives on biological systems. It is also employed in the development of new bioactive molecules.

Medicine: The compound is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates and in the study of their pharmacological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyclopropylpyridine hydrochloride typically involves the bromination of 2-cyclopropylpyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. The brominated product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of 5-Bromo-2-cyclopropylpyridine hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The final product is purified through crystallization or other suitable methods to obtain the desired hydrochloride salt .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 5-Bromo-2-cyclopropylpyridine hydrochloride can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyridine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Substituted pyridine derivatives.

Oxidation Reactions: Oxidized pyridine derivatives.

Reduction Reactions: Reduced pyridine derivatives.

Mécanisme D'action

The mechanism of action of 5-Bromo-2-cyclopropylpyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

5-Bromo-2-cyclopropylpyridine: Similar structure but without the hydrochloride salt.

2-Cyclopropyl-5-chloropyridine: Chlorine atom instead of bromine at the 5-position.

2-Cyclopropyl-5-fluoropyridine: Fluorine atom instead of bromine at the 5-position.

Uniqueness: 5-Bromo-2-cyclopropylpyridine hydrochloride is unique due to its specific bromination pattern and the presence of the hydrochloride salt, which can influence its solubility, reactivity, and biological activity. These properties make it a valuable compound in various research and industrial applications .

Activité Biologique

5-Bromo-2-cyclopropylpyridine hydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

5-Bromo-2-cyclopropylpyridine hydrochloride has the molecular formula C8H8BrN·HCl. Its structure consists of a pyridine ring substituted with a bromine atom at the 5-position and a cyclopropyl group at the 2-position. This unique structure contributes to its biological activity.

Antimalarial Properties

Recent studies have highlighted the potential of 5-bromo-2-cyclopropylpyridine derivatives as inhibitors of Plasmepsin X (PMX), an essential enzyme in the life cycle of the malaria parasite Plasmodium falciparum. The optimization of this compound has led to the identification of potent PMX inhibitors with significant in vivo efficacy against malaria.

- In Vivo Efficacy : In standardized P. falciparum humanized mouse models, compounds derived from 5-bromo-2-cyclopropylpyridine demonstrated dose-dependent clearance of parasitemia. Flow cytometry analyses indicated that these compounds effectively accumulated mature schizonts, suggesting that they target critical stages in the parasite's life cycle .

Binding Affinity and Selectivity

The binding affinity of 5-bromo-2-cyclopropylpyridine derivatives for PMX was assessed using various biochemical assays. The results indicated a favorable selectivity profile against off-target proteins, which is crucial for minimizing side effects in therapeutic applications.

| Compound | IC50 (nM) | Off-target Hit Rate (%) |

|---|---|---|

| UCB7362 | 3889 | 20 |

| Compound 3 | 64 | 14 |

This table summarizes the inhibitory concentrations (IC50) of selected compounds against PMX and their off-target hit rates, demonstrating the effectiveness and specificity of these derivatives .

Case Study: Efficacy Against Drug-Resistant Strains

In a study evaluating the efficacy of 5-bromo-2-cyclopropylpyridine against drug-resistant strains of Plasmodium, researchers found that these compounds maintained potency across various strains, including those with known resistance mutations. This highlights their potential as a viable treatment option in areas where traditional antimalarials fail .

Safety Profiling

Safety evaluations conducted during the development of these compounds revealed that early-stage optimization significantly reduced off-target effects. For instance, modifications to the chemical structure led to enhanced metabolic stability while maintaining therapeutic efficacy .

Propriétés

IUPAC Name |

5-bromo-2-cyclopropylpyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN.ClH/c9-7-3-4-8(10-5-7)6-1-2-6;/h3-6H,1-2H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPQPJGWUZRINL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=C2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.